molecular formula C17H32N2O5 B12384121 (S)-Tco-peg3-NH2

(S)-Tco-peg3-NH2

Cat. No.: B12384121
M. Wt: 344.4 g/mol
InChI Key: XVICSQMDNBTGBB-MQDFFIGUSA-N
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Description

(S)-Tco-peg3-NH2 is a compound that has gained attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a tricyclooctene (Tco) moiety, a polyethylene glycol (PEG) linker, and an amine group (NH2) The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tco-peg3-NH2 typically involves multiple steps, starting with the preparation of the tricyclooctene moiety. This can be achieved through a series of cycloaddition reactions, followed by functional group modifications to introduce the PEG linker and the amine group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining high purity and consistency of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

(S)-Tco-peg3-NH2 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify its reactivity.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(S)-Tco-peg3-NH2 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: In biological research, this compound is employed in bioconjugation techniques to label proteins, nucleic acids, and other biomolecules.

    Industry: In industrial settings, this compound is utilized in the production of advanced materials, such as polymers and nanomaterials, with specific properties and functionalities.

Mechanism of Action

The mechanism of action of (S)-Tco-peg3-NH2 involves its ability to interact with specific molecular targets and pathways. The tricyclooctene moiety can undergo bioorthogonal reactions, allowing for selective labeling and modification of biomolecules in complex biological environments. The PEG linker enhances the solubility and biocompatibility of the compound, while the amine group provides a reactive site for further functionalization. These properties enable this compound to exert its effects through targeted interactions with proteins, nucleic acids, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    ®-Tco-peg3-NH2: The enantiomer of (S)-Tco-peg3-NH2, differing in the spatial arrangement of its atoms.

    Tco-peg3-OH: A similar compound with a hydroxyl group instead of an amine group.

    Tco-peg3-COOH: A compound with a carboxyl group in place of the amine group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the PEG linker and the amine group also distinguishes it from other similar compounds, providing additional functionalization options and enhancing its solubility and biocompatibility.

Properties

Molecular Formula

C17H32N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15,18H2,(H,19,20)/b6-4+/t16-/m1/s1

InChI Key

XVICSQMDNBTGBB-MQDFFIGUSA-N

Isomeric SMILES

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCN

Canonical SMILES

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCN

Origin of Product

United States

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